molecular formula C14H17FN2O2 B7493364 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide

1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B7493364
M. Wt: 264.29 g/mol
InChI Key: BAWMFBMDJZEYSW-UHFFFAOYSA-N
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Description

1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrrolidine carboxamides and is known to have anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A is not fully understood, but it is believed to act on the immune system by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It is also believed to act on the nervous system by inhibiting the release of neurotransmitters such as substance P and glutamate, which are involved in pain signaling.
Biochemical and Physiological Effects:
1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the release of neurotransmitters involved in pain signaling, and reduce the activation of immune cells such as macrophages and T cells. It has also been shown to reduce the expression of inflammatory genes and increase the expression of anti-inflammatory genes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A in lab experiments is its high potency and selectivity for its target receptors. This makes it an ideal compound for studying the mechanisms of inflammation and pain. However, one of the limitations of using 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A. One area of research is to investigate its potential use in the treatment of chronic pain and inflammatory diseases. Another area of research is to study its mechanism of action in more detail to identify potential new targets for drug development. Additionally, there is a need for further optimization of the synthesis method to improve the yield and purity of 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A.
Conclusion:
In conclusion, 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects and has been studied for its potential use in the treatment of chronic pain and inflammatory diseases. While there are still many unanswered questions about its mechanism of action and potential uses, 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A holds great promise for the development of new drugs for the treatment of inflammation and pain.

Synthesis Methods

The synthesis of 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A involves the reaction of 3-fluoro-4-methylbenzoic acid with N,N-dimethyl-1,2-diaminoethane in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to obtain 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A. This synthesis method has been reported in several studies and has been optimized to yield high purity and high-quality 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A.

Scientific Research Applications

1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A has been extensively studied in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects in several animal models of inflammation and pain. 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A has also been studied for its potential use in the treatment of chronic pain, neuropathic pain, and inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-9-4-5-11(7-12(9)15)17-8-10(6-13(17)18)14(19)16(2)3/h4-5,7,10H,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWMFBMDJZEYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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